molecular formula C9H13NO B2719358 [5-(2-Methylcyclopropyl)furan-2-yl]methanamine CAS No. 954269-87-5

[5-(2-Methylcyclopropyl)furan-2-yl]methanamine

Cat. No.: B2719358
CAS No.: 954269-87-5
M. Wt: 151.209
InChI Key: HHJHAYJSCJKLHL-UHFFFAOYSA-N
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Description

“[5-(2-Methylcyclopropyl)furan-2-yl]methanamine” is a chemical compound with the CAS Number: 954269-87-5 . It has a molecular weight of 151.21 . The IUPAC name for this compound is [5-(2-methylcyclopropyl)-2-furyl]methanamine . The InChI code for this compound is 1S/C9H13NO/c1-6-4-8(6)9-3-2-7(5-10)11-9/h2-3,6,8H,4-5,10H2,1H3 .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H13NO . The structure includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is substituted with a methanamine group and a 2-methylcyclopropyl group .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . The predicted melting point is 39.87° C and the predicted boiling point is 234.8° C at 760 mmHg . The predicted density is 1.1 g/cm^3 and the predicted refractive index is n20D 1.54 .

Scientific Research Applications

Furan Derivatives and Sustainable Material Production

Research on furan derivatives, including compounds like [5-(2-Methylcyclopropyl)furan-2-yl]methanamine, has shown significant promise in the development of sustainable materials and fuels derived from plant biomass. Furan derivatives such as 5-Hydroxymethylfurfural (HMF) and its subsequent transformations are considered pivotal in replacing non-renewable hydrocarbon sources. These derivatives serve as key intermediates in producing a wide array of monomers, polymers, engine fuels, and other chemicals, underscoring their potential in fostering a sustainable chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).

Biomass Conversion to Value-added Products

The conversion of lignocellulosic biomass into valuable furan-based chemicals represents a critical area of research, offering a pathway to sustainable chemical production. Studies exploring the synthesis of furan derivatives from hexose carbohydrates highlight the potential of these processes in creating sustainable alternatives to traditional petrochemicals. This research emphasizes the importance of developing efficient methods for the conversion of renewable biomass into furan derivatives, which can serve as building blocks for a variety of applications in the chemical industry (Esteban, Vorholt, & Leitner, 2020).

Green Chemistry and Solvent Selection

The selection of solvents plays a significant role in the green chemistry approaches to synthesizing furan derivatives. The biphasic dehydration of sugars to produce furans such as 5-HMF requires careful consideration of solvent performance, environmental impact, and safety. The use of green solvents and the COnductor-like Screening MOdel for Real Solvents (COSMO-RS) for solvent screening are examples of how research in this area aims to minimize the environmental footprint of chemical synthesis. This approach aligns with the broader goals of sustainable and environmentally friendly chemical production (Esteban, Vorholt, & Leitner, 2020).

Safety and Hazards

This compound is associated with several hazard statements including H227, H302, H315, H318, H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . It’s important to handle this compound with appropriate safety measures.

Properties

IUPAC Name

[5-(2-methylcyclopropyl)furan-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-4-8(6)9-3-2-7(5-10)11-9/h2-3,6,8H,4-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJHAYJSCJKLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=CC=C(O2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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